molecular formula C7H8N4S B13713178 3-Amino-5-(5-methyl-2-thiazolyl)pyrazole

3-Amino-5-(5-methyl-2-thiazolyl)pyrazole

Cat. No.: B13713178
M. Wt: 180.23 g/mol
InChI Key: DITCWPYMXOMUGF-UHFFFAOYSA-N
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Description

3-Amino-5-(5-methyl-2-thiazolyl)pyrazole is a pyrazole derivative featuring an amino group at position 3 and a 5-methylthiazole substituent at position 3. The synthesis of such derivatives often involves condensation reactions of hydrazines with β-diketones or analogous precursors, as seen in the preparation of 5-aminopyrazole derivatives .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

5-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H8N4S/c1-4-3-9-7(12-4)5-2-6(8)11-10-5/h2-3H,1H3,(H3,8,10,11)

InChI Key

DITCWPYMXOMUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Cyclization of Cyanoacetone or Its Alkali Metal Salts with Hydrazine Derivatives

This method is well-documented for the synthesis of 3-amino-5-methylpyrazole, a close structural analog without the thiazolyl substituent, but adaptable for the target compound by using thiazolyl-substituted cyanoacetone analogs or by subsequent substitution.

  • Reaction Principle: The reaction involves the condensation of cyanoacetone (acetoacetonitrile) or its alkali metal salt with hydrazine, hydrazinium salts (e.g., hydrazinium hydrochloride), or hydrazine hydrate. This process results in cyclization with the elimination of water, producing the pyrazole ring with an amino group at position 3.

  • Solvents and Conditions: The reaction is typically carried out in homogeneous or biphasic solvent systems, including water, ethanol, ethers, hydrocarbons (C2-C8), and alkyl-substituted aromatics such as toluene or xylene. Temperature ranges from 10°C to 200°C, with optimal yields often achieved between 20°C and 60°C at atmospheric pressure.

  • Workup: Removal of water formed during the reaction is critical and is often achieved by distillation. The alkali metal salts formed (e.g., sodium chloride) are precipitated by adding low molecular weight alkanols like ethanol or methanol, followed by filtration. The product is then isolated by crystallization or distillation.

  • Advantages: This method uses readily available starting materials, is relatively straightforward, and provides high yields and purity of the pyrazole product.

  • Example Data from Patent US5616723A:

Entry Reactants Solvent Temp (°C) Time Yield (%) Purity (%) Notes
1 Sodium cyanoacetone + hydrazinium HCl Toluene + Water 35 6.5 hours 88.6 >89 Water removed by evaporation
2 Sodium cyanoacetone + hydrazinium HCl Toluene Reflux Until water constant 72 >98 Water removed by azeotropic distillation
3 Sodium cyanoacetone + hydrazine hydrate + HCl Toluene 35 4 hours 72 >95 Acid added to initiate reaction
  • Reference: US Patent 5616723A (1996), EP Patent 623600A1 (1998).

Condensation of α,β-Unsaturated Nitriles Bearing Thiazolyl Substituents with Hydrazines

This approach is particularly relevant for the preparation of 3-amino-5-(5-methyl-2-thiazolyl)pyrazole, where the 5-position substituent is introduced via the acrylonitrile derivative bearing the thiazolyl group.

  • Reaction Principle: α,β-Unsaturated nitriles or acrylonitriles substituted with thiazolyl groups undergo regioselective condensation with hydrazines to form 5-aminopyrazoles. The reaction proceeds via nucleophilic attack of hydrazine on the activated double bond and subsequent ring closure.

  • Reported Yields and Conditions: Literature reports yields ranging from 72% to over 95% for similar systems, with reactions typically performed in methanol or acetonitrile, at reflux or room temperature, for 1 to 3 hours.

  • Example from Literature: Ashour and Leroux demonstrated regioselective synthesis of 5-aminopyrazoles using thiomethyl-substituted acrylonitriles and hydrazines in methanol at reflux, achieving 96% yield.

  • Adaptation for Thiazolyl Substituent: Using 5-methyl-2-thiazolyl-substituted acrylonitrile analogs can provide the corresponding this compound upon condensation with hydrazine.

  • Table of Representative Condensation Reactions:

Entry Acrylonitrile Derivative Hydrazine Source Solvent Temp Time Yield (%) Reference
1 2-[bis(methylthio)methylene]malononitrile Phenylhydrazine Methanol Reflux 3 h 96
2 Difluoro(dimethylamino)ethylidene derivatives Hydrazine Acetonitrile RT 1 h >99

Multicomponent and Catalytic Methods for Functionalized Aminopyrazoles

Recent advances include multicomponent reactions involving 5-aminopyrazole derivatives, ketones, and other electrophiles under catalytic conditions (e.g., p-toluenesulfonic acid in aqueous media), leading to fused or spirocyclic pyrazole derivatives. While these methods are more focused on further functionalization rather than initial synthesis, they demonstrate the versatility of 5-aminopyrazole intermediates.

Comparative Summary of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Cyclization of cyanoacetone + hydrazine Cyanoacetone or alkali salt + hydrazine/hydrazinium salt 20–60°C, aqueous/organic solvents, water removal by distillation High yield, simple, scalable Requires handling of hydrazine
Condensation of α,β-unsaturated nitriles + hydrazine Thiazolyl-substituted acrylonitriles + hydrazine Methanol or acetonitrile, reflux or RT Regioselective, high yield Requires synthesis of substituted acrylonitriles
Multicomponent catalytic reactions 5-Aminopyrazole + ketones + isatin Acid catalysis, aqueous or ethanol solvents, 60–90°C Access to complex derivatives More steps, focused on derivatives

Research Findings and Notes

  • The cyclization method using cyanoacetone salts and hydrazine derivatives remains the most practical and widely reported approach for preparing 3-amino-5-methylpyrazole, which can be adapted for 5-(5-methyl-2-thiazolyl) substitution by using appropriately substituted starting materials or post-synthetic modifications.

  • The Claisen cleavage of 5-methylisoxazole provides access to cyanoacetone and its salts, which are key intermediates in these syntheses.

  • Solvent choice and reaction conditions significantly affect yield and purity. Biphasic systems with water and toluene or alcohols facilitate water removal and salt precipitation, improving product isolation.

  • Regioselectivity in condensation reactions is influenced by substituents and reaction conditions, allowing for targeted synthesis of this compound derivatives.

  • Multicomponent reactions enable further functionalization of the 5-aminopyrazole core, expanding the chemical space accessible from this scaffold.

Chemical Reactions Analysis

Types of Reactions

MFCD26684088 undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Replacing one functional group with another in the compound.

Common Reagents and Conditions

The reactions involving MFCD26684088 often require specific reagents and conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metals like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

MFCD26684088 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD26684088 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. Key aspects include:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulating signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrazole Amides and Triazoles

Pyrazole amides, such as compounds 3a–3p (), share the pyrazole core but differ in substituents. For example, 3p (para-F-substituted phenyl ring) exhibits superior antiviral activity against tobacco mosaic virus (TMV) compared to electron-donating substituents like 3k (lowest activity). This highlights the importance of electron-withdrawing groups (EWGs) at the para position for antiviral efficacy .

In contrast, triazole derivatives like 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole () show anticonvulsant activity comparable to diazepam (ED₅₀ = 1.4 vs. 1.2 mg/kg). The triazole ring’s nitrogen-rich structure enhances binding to GABA receptors, a mechanism distinct from pyrazole-based antiviral agents .

Compound Class Key Substituents Biological Activity ED₅₀/IC₅₀ Source
Pyrazole amide (3p) Para-F on phenyl ring Antiviral (TMV) Not specified
Triazole derivative 2-Fluorophenoxy, 4-chloro phenyl Anticonvulsant (PTZ-induced) 1.4 mg/kg

Heterocyclic Ring Replacements: Isoxazoles and Triazoles

reveals that pyrazole rings in 4,5-diarylpyrazoles (skeleton III.1) can be replaced with isoxazoles or 1,2,3-triazoles without significant loss of anti-proliferative activity (A-scores ≈ 0.85–0.89).

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Para-substituted EWGs (e.g., F, Cl) enhance antiviral activity in pyrazole amides, with potency order F > Cl .
  • Electron-Donating Groups (EDGs): EDGs (e.g., methyl, methoxy) reduce activity, as seen in 3a and 3k .
  • Thiazole vs.

Q & A

Q. What are the most reliable synthetic routes for 3-Amino-5-(5-methyl-2-thiazolyl)pyrazole, and how can reaction conditions be optimized for high purity?

Methodological Answer: A common strategy involves cyclocondensation reactions between aminopyrazole precursors and functionalized thiazole derivatives. For example, adapting protocols from thiophene-containing analogs (e.g., 3-amino-5-(thiophen-2-yl)pyrazole synthesis), replace thiophene with 5-methyl-2-thiazolylcarbaldehyde. Optimize solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7). Ensure purity >95% via NMR and LC-MS validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • 1H/13C NMR: Identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and thiazole substituents (δ 2.5 ppm for methyl groups). Coupling patterns distinguish adjacent heteroatoms.
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of NH2 or thiazole moieties).
  • X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks (if crystalline). Reference databases like CCDC for structural analogs .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Conduct systematic structure-activity relationship (SAR) studies:

  • Vary thiazole substituents (e.g., methyl vs. halogen) and assess bioactivity (e.g., enzyme inhibition).
  • Use standardized assays (e.g., IC50 in triplicate) with positive controls.
  • Cross-validate results with computational docking (e.g., AutoDock Vina) to compare binding affinities against target proteins .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity (B3LYP/6-311+G(d,p) basis set).
  • Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers using GROMACS. Compare results with experimental UV-Vis or fluorescence data .

Q. How should researchers address discrepancies in spectral data for derivatives of this compound?

Methodological Answer:

  • Isomer Identification: Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., NH2 position on pyrazole).
  • Dynamic Effects: Variable-temperature NMR can resolve tautomeric equilibria (e.g., pyrazole-thione vs. thiol forms).
  • Synchrotron XRD: Resolve ambiguous crystal structures with high-resolution data (λ = 0.7–1.0 Å). Cross-reference with computational IR/Raman spectra .

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